5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide
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Overview
Description
This compound belongs to the pyrimidine family, which is known for its aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are widely studied for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The mode of action of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide involves its interaction with its targets. The compound may bind to its targets, altering their function and leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide typically involves the nucleophilic substitution of a halogenated pyrimidine derivative. One common method includes the reaction of 2,4-dichloropyrimidine with an ethylthiol reagent under basic conditions to introduce the ethylthio group at the 2-position . The resulting intermediate is then subjected to further reactions to introduce the carboxamide group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether.
Substitution Reactions: The carboxamide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium compounds.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones from the ethylthio group.
Reduction: Conversion of sulfoxides or sulfones back to the thioether.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide: Known for its anti-inflammatory effects.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Contains an ester group instead of a carboxamide.
Uniqueness
5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets . Additionally, the carboxamide group provides opportunities for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3OS/c1-2-13-7-10-3-4(8)5(11-7)6(9)12/h3H,2H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSFLIIRLIATIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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